Sec-butyl(triphenyl)phosphorane
Description
Structure
3D Structure
Properties
CAS No. |
4762-30-5 |
|---|---|
Molecular Formula |
C22H24P+ |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
butan-2-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H24P/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3/q+1 |
InChI Key |
SGNAKWKXKBREOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Sec Butyl Triphenyl Phosphorane and Analogous Phosphonium Ylides
Generation of Sec-butyltriphenylphosphonium Salts
The initial step in the synthesis of the target ylide is the quaternization of triphenylphosphine (B44618) with a suitable sec-butyl halide. wikipedia.orgwikipedia.org This reaction leads to the formation of a sec-butyltriphenylphosphonium salt.
The formation of the sec-butyltriphenylphosphonium salt proceeds through a bimolecular nucleophilic substitution (SN2) reaction. In this process, triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of a sec-butyl halide, such as 2-bromobutane (B33332). pressbooks.pubbrainly.comchegg.com The phosphorus atom of triphenylphosphine donates its lone pair of electrons to the carbon atom bearing the halogen, leading to the displacement of the halide ion in a concerted mechanism. masterorganicchemistry.com
This reaction is a classic example of an SN2 pathway, where the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center if a stereochemically pure starting material is used. masterorganicchemistry.com The reaction of triphenylphosphine with an alkyl halide is a well-established method for preparing phosphonium (B103445) salts. lumenlearning.com
The efficiency of phosphonium salt formation is influenced by several factors, primarily steric hindrance and the nature of the leaving group. While triphenylphosphine readily reacts with primary alkyl halides, its reaction with secondary halides like 2-bromobutane is generally less efficient. lumenlearning.comwikipedia.org
The steric bulk of the three phenyl groups on the phosphorus atom, combined with the steric hindrance at the secondary carbon of the sec-butyl group, can impede the approach of the nucleophile, slowing down the reaction rate. nih.govwalisongo.ac.id This steric hindrance is a significant factor in the quaternization of phosphines. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Considerations |
| Triphenylphosphine | 2-Bromobutane | sec-Butyltriphenylphosphonium bromide | SN2 | Steric hindrance, potential for E2 elimination |
| Triphenylphosphine | 2-Iodobutane | sec-Butyltriphenylphosphonium iodide | SN2 | Better leaving group than bromide, but still subject to steric effects |
| Triphenylphosphine | 2-Chlorobutane | sec-Butyltriphenylphosphonium chloride | SN2 | Poorer leaving group, slower reaction rate |
Deprotonation Strategies for Phosphonium Salt Conversion to Ylide Formations
Once the sec-butyltriphenylphosphonium salt is obtained, the next step is deprotonation to form the sec-butyl(triphenyl)phosphorane ylide. The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt.
For non-stabilized ylides, such as this compound, a strong base is required to remove the α-proton from the phosphonium salt. wikipedia.org Commonly used strong bases include organometallic reagents like n-butyllithium (n-BuLi) and sodium hydride (NaH). lumenlearning.comwikipedia.org Alkoxides, such as sodium ethoxide or potassium tert-butoxide, can also be employed. wikipedia.org
The reaction with n-butyllithium is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to control the reactivity. researchgate.netnih.gov The n-butyllithium abstracts a proton from the carbon adjacent to the phosphorus atom, generating the ylide and butane (B89635) as a byproduct. lumenlearning.com Sodium hydride acts as a non-nucleophilic strong base, deprotonating the phosphonium salt to form the ylide and hydrogen gas. libretexts.org
| Phosphonium Salt | Base | Ylide Product | Solvent |
| sec-Butyltriphenylphosphonium bromide | n-Butyllithium | This compound | THF, Diethyl ether |
| sec-Butyltriphenylphosphonium bromide | Sodium Hydride | This compound | DMSO, THF |
| sec-Butyltriphenylphosphonium bromide | Potassium tert-butoxide | This compound | THF |
In contrast to non-stabilized ylides, stabilized phosphonium ylides, which have an electron-withdrawing group (e.g., a carbonyl or ester group) attached to the carbanionic carbon, are more acidic. This increased acidity allows for the use of weaker bases for their formation. wikipedia.org Bases such as sodium hydroxide (B78521) or potassium carbonate in an aqueous or alcoholic solution can be sufficient to deprotonate the corresponding phosphonium salts. wikipedia.orgnih.gov However, for an unstabilized ylide like this compound, these weaker bases are generally ineffective.
In Situ Generation and Handling Techniques for Reactive Ylides
This compound is a reactive and often unstable species that is sensitive to air and moisture. youtube.comlibretexts.org Therefore, it is typically generated in situ, meaning it is prepared in the reaction vessel and used immediately without isolation. youtube.comdocumentsdelivered.com
The in situ generation involves the slow addition of a strong base, like n-butyllithium, to a suspension of the sec-butyltriphenylphosphonium salt in an anhydrous solvent at a reduced temperature. reddit.com Once the ylide is formed, the carbonyl compound (aldehyde or ketone) is added to the same reaction mixture to proceed with the Wittig reaction. brainly.com This technique minimizes the decomposition of the reactive ylide and maximizes the yield of the desired alkene product. The entire process is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ylide. youtube.com
Mechanistic Investigations of Sec Butyl Triphenyl Phosphorane Reactivity
Fundamental Principles Governing Phosphonium (B103445) Ylide Reactivity and Resonance Structures
Phosphonium ylides are characterized by a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. fiveable.me This zwitterionic character is a key feature of their structure and reactivity. The stability of these ylides is significantly influenced by the nature of the substituents attached to both the phosphorus and carbon atoms. fiveable.menumberanalytics.com
The reactivity of a phosphonium ylide is intrinsically linked to its resonance structures. The two primary resonance contributors are the ylide form, with opposite charges on the adjacent phosphorus and carbon atoms, and the ylene form, which features a phosphorus-carbon double bond. youtube.com
The zwitterionic ylide form is considered the major contributor to the resonance hybrid. reddit.com This is due to the significant difference in size between the phosphorus and carbon atoms, which results in poor orbital overlap for the formation of a pi bond. reddit.com The negative charge on the carbon atom makes it highly nucleophilic, enabling it to attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. fiveable.me
The substituents on the carbon atom play a crucial role in the stability and reactivity of the ylide. Electron-withdrawing groups can delocalize the negative charge, leading to a more stabilized and less reactive ylide. numberanalytics.comorganic-chemistry.org Conversely, alkyl groups, such as the sec-butyl group in sec-butyl(triphenyl)phosphorane, are electron-donating and result in an unstabilized, highly reactive ylide. organic-chemistry.org
Detailed Mechanism of the Wittig Reaction with Carbonyl Compounds
The Wittig reaction is a cornerstone of alkene synthesis, proceeding through a series of well-defined intermediates. byjus.commasterorganicchemistry.com The reaction of this compound with an aldehyde or ketone exemplifies the general mechanism.
Initial Nucleophilic Addition and Formation of Betaine (B1666868) Intermediates
The first step of the Wittig reaction involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde or ketone. byjus.commasterorganicchemistry.com This addition leads to the formation of a zwitterionic intermediate known as a betaine. organic-chemistry.orgbyjus.com The existence and stability of the betaine intermediate have been a subject of ongoing research, with some studies suggesting that for reactions under lithium-free conditions, the formation of the subsequent intermediate may be concerted without a distinct betaine intermediate. wikipedia.org
Intramolecular Rearrangement and Formation of Oxaphosphetane Intermediates
Following its formation, the betaine intermediate undergoes a rapid intramolecular cyclization. The negatively charged oxygen atom attacks the positively charged phosphorus atom, forming a four-membered heterocyclic ring called an oxaphosphetane. organic-chemistry.orgbyjus.comchemistrysteps.com This step is a key part of the Wittig reaction mechanism. organic-chemistry.orgwikipedia.org
Stereospecific Decomposition Pathways Leading to Alkene and Phosphine (B1218219) Oxide
The oxaphosphetane intermediate is generally unstable and readily decomposes in a stereospecific manner. organic-chemistry.orgbyjus.com This decomposition occurs through a retro-[2+2] cycloaddition reaction, breaking the carbon-oxygen and carbon-phosphorus bonds. byjus.commasterorganicchemistry.com The driving force for this step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, which is a major byproduct of the reaction. organic-chemistry.org The other product is the desired alkene. byjus.com
Stereochemical Control and Selectivity in Wittig Olefination
A significant aspect of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene, specifically the formation of E (trans) or Z (cis) isomers. youtube.com The stereochemical outcome is largely dependent on the nature of the phosphonium ylide used. organic-chemistry.org
Factors Influencing E/Z Isomer Formation in Unstabilized and Stabilized Ylides
The stability of the phosphonium ylide is the primary factor dictating the E/Z selectivity of the Wittig reaction. organic-chemistry.orgwikipedia.org
Unstabilized Ylides: Ylides bearing alkyl groups, such as this compound, are classified as unstabilized ylides. organic-chemistry.org Reactions involving unstabilized ylides generally lead to the preferential formation of the Z-alkene. organic-chemistry.orgwikipedia.org This selectivity is attributed to the kinetic control of the reaction. wikipedia.org The transition state leading to the syn oxaphosphetane is sterically favored, and its rapid, irreversible decomposition results in the Z-alkene. youtube.comchemtube3d.com
Stabilized Ylides: In contrast, ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) predominantly yield the E-alkene. organic-chemistry.orgwikipedia.org With stabilized ylides, the initial steps of the reaction are often reversible, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane, which then decomposes to the E-alkene. quora.com
Semi-stabilized Ylides: Ylides with substituents like aryl groups are considered semi-stabilized, and the E/Z selectivity in these cases can be poor and highly dependent on the specific reactants and reaction conditions. wikipedia.org
The table below summarizes the general stereochemical outcomes for different types of ylides.
| Ylide Type | Substituent on Ylidic Carbon | Predominant Alkene Isomer | Rationale |
| Unstabilized | Alkyl (e.g., sec-butyl) | Z (cis) | Kinetic control, irreversible formation of syn oxaphosphetane. organic-chemistry.orgwikipedia.orgyoutube.comquora.com |
| Stabilized | Electron-withdrawing (e.g., -COOR) | E (trans) | Thermodynamic control, reversible formation allows for equilibration to the more stable anti oxaphosphetane. organic-chemistry.orgwikipedia.orgquora.com |
| Semi-stabilized | Aryl | Variable (often poor selectivity) | Intermediate reactivity, outcome sensitive to reaction conditions. wikipedia.org |
Mechanistic Models Explaining Stereoselective Outcomes (e.g., Lithium Salt Effects)
The stereoselectivity of the Wittig reaction, particularly with non-stabilized ylides like this compound, is a subject of ongoing mechanistic discussion. The generally accepted mechanism for the Wittig reaction involves an initial irreversible, concerted [2+2] cycloaddition between the ylide and a carbonyl compound to form a mixture of diastereomeric oxaphosphetanes. wikipedia.org These intermediates then undergo a stereospecific cycloreversion to yield the corresponding alkene and triphenylphosphine oxide. wikipedia.org
For non-stabilized ylides, the formation of the Z-alkene is typically favored. organic-chemistry.orgcmu.edu This preference is explained by a kinetic preference for the formation of the cis-oxaphosphetane intermediate. wikipedia.org However, the presence of lithium salts can significantly alter the stereochemical outcome, often leading to a decrease in Z-selectivity. wikipedia.orgmasterorganicchemistry.com This "lithium salt effect" is attributed to the ability of Lewis acidic lithium cations to stabilize a betaine-like intermediate, which can lead to equilibration between the diastereomeric intermediates and a loss of stereoselectivity. wikipedia.orgmasterorganicchemistry.com
Table 1: Effect of Lithium Salts on the Stereoselectivity of a Wittig Reaction
| Ylide | Aldehyde | Base/Additive | Z:E Ratio |
|---|---|---|---|
| Unstabilized Ylide | Benzaldehyde | Sodium Base | High Z-selectivity |
| Unstabilized Ylide | Benzaldehyde | n-BuLi / LiI | 58:42 masterorganicchemistry.com |
This demonstrates that in the absence of lithium salts, the reaction is highly Z-selective, while the presence of lithium iodide leads to a significant increase in the proportion of the E-alkene. masterorganicchemistry.com
Other Reactive Pathways Involving Triphenylphosphoranes
The Aza-Wittig reaction is a powerful synthetic method that is analogous to the Wittig reaction, but it is used to form imines from carbonyl compounds and iminophosphoranes (also known as aza-ylides). researchgate.netmdma.chwikipedia.org The reaction is typically carried out by first generating the iminophosphorane in situ via the Staudinger reaction of an organic azide (B81097) with a phosphine, such as triphenylphosphine. researchgate.netmdma.ch This intermediate then reacts with an aldehyde or ketone to produce an imine and triphenylphosphine oxide. researchgate.netmdma.ch
The general principle of the Aza-Wittig reaction can be summarized as follows:
Staudinger Reaction: An organic azide reacts with triphenylphosphine to form an iminophosphorane.
Aza-Wittig Reaction: The iminophosphorane reacts with a carbonyl compound to yield an imine and triphenylphosphine oxide.
This reaction has broad applications in organic synthesis. Beyond the formation of simple imines, the Aza-Wittig reaction can be employed in one-pot procedures to synthesize secondary amines by subsequent reduction of the initially formed imine. mdma.ch Furthermore, intramolecular Aza-Wittig reactions are widely used for the construction of nitrogen-containing heterocyclic compounds, including five-, six-, and seven-membered rings. wikipedia.orgscispace.com For instance, this methodology has been successfully applied to the total synthesis of natural products like (–)-benzomalvin A, where two intramolecular Aza-Wittig reactions were key steps in forming the core ring structures. mdma.chwikipedia.org The reaction can also be adapted for solid-phase synthesis, which facilitates the removal of the triphenylphosphine oxide byproduct. cmu.edu
The scope of the Aza-Wittig reaction extends to other electrophiles besides aldehydes and ketones. Iminophosphoranes can react with carbon dioxide to form isocyanates, with carbon disulfide to produce isothiocyanates, and with isocyanates to generate carbodiimides. mdma.chwikipedia.org
Applications of Sec Butyl Triphenyl Phosphorane in Advanced Organic Synthesis
Construction of Carbon-Carbon Double Bonds (Olefination)
Olefination reactions are fundamental transformations in organic chemistry, enabling the synthesis of alkenes by reacting a carbonyl compound with an olefinating reagent. diva-portal.org Among the various methods, the Wittig reaction, which employs phosphorus ylides like sec-butyl(triphenyl)phosphorane, is a prominent and widely used strategy. ontosight.aidiva-portal.org
The Wittig reaction employing this compound provides a powerful tool for the synthesis of a broad spectrum of alkene structures. ontosight.ai This method is adaptable for creating various substituted alkenes from aldehydes and ketones. diva-portal.org The reaction's versatility allows for the construction of linear, monocyclic, and oligocyclic alkyl-substituted alkenes. thieme-connect.de The stereochemical outcome of the Wittig reaction, particularly whether the Z or E isomer is formed, is influenced by the nature of the ylide's substituents and the reaction conditions. diva-portal.org While unstabilized ylides typically favor the formation of Z-alkenes, stabilized ylides generally lead to E-alkenes. The Schlosser modification of the Wittig reaction can be employed to selectively produce E-alkenes from unstabilized ylides.
| Reagent | Substrate | Product Type | Selectivity |
| This compound | Aldehydes, Ketones | Disubstituted Alkenes | Generally Z-selective with non-stabilized ylides |
| N-sulfonyl imines | Benzylidenetriphenylphosphoranes | Conjugated Alkenes | >99:1 Z or E depending on N-sulfonyl group organic-chemistry.org |
| α,β-unsaturated carbonyls, aldehydes, alcohols | Base-catalyzed domino reaction | Trisubstituted Alkenes, 1,3-Dienes | Stereoselective one-pot synthesis organic-chemistry.org |
The synthesis of conjugated dienes and polyenes is crucial for the development of advanced materials, such as organic light-emitting diodes (OLEDs), and as intermediates in complex synthetic pathways. diva-portal.org The Wittig olefination is a key method for creating these systems. For instance, the reaction of N-sulfonyl imines with various benzylidenetriphenylphosphoranes or allylidenetriphenylphosphoranes under mild conditions yields conjugated alkenes with high stereoselectivity. organic-chemistry.org Furthermore, a base-catalyzed multi-component domino reaction involving α,β-unsaturated carbonyl compounds, aldehydes, and alcohols provides an efficient and stereoselective one-pot synthesis of trisubstituted alkenes and 1,3-dienes. organic-chemistry.org
This compound and related Wittig reagents are instrumental in the synthesis of complex cyclic and heterocyclic structures. The low reactivity of certain ylides, such as (cyclopropylidene)triphenylphosphorane, allows for the selective alkenation of aldehydes that contain other, less reactive carbonyl groups. thieme-connect.de An interesting application involves the reaction of methylenetriphenylphosphorane (B3051586) with 2-(chloromethyl)oxirane (epichlorohydrin) and aldehydes, which directly yields 3-alkylidenecyclobutanols. thieme-connect.de These methods highlight the utility of Wittig-type reagents in constructing intricate molecular architectures that are foundational to many areas of chemical research.
Role in Complex Molecule Synthesis and Natural Product Total Synthesis
The total synthesis of complex natural products is a significant field in organic chemistry that drives the development of new synthetic methodologies. researchgate.netnih.gov The Wittig reaction, facilitated by reagents like this compound, plays a crucial role in these intricate synthetic endeavors. gla.ac.ukresearchgate.net
The introduction of specific structural motifs and side chains is a critical step in the total synthesis of natural products. This compound allows for the precise installation of a sec-butylidene group onto a carbonyl carbon. This capability is essential for building the carbon skeletons of complex molecules. For example, in the synthesis of triquinane natural products like pleurotellol, the Wittig reaction can be envisioned for the introduction of key alkylidene side chains. researchgate.net The reaction's reliability and predictability make it a go-to method for appending specific carbon fragments during the assembly of a larger molecular framework.
Regioselective and Chemoselective Transformations Enabled by Phosphorane Reagents
The utility of a synthetic reagent is often defined by its ability to react at a specific site in a predictable manner, a concept encapsulated by regioselectivity and chemoselectivity. This compound, as a non-stabilized Wittig reagent, exhibits distinct patterns of reactivity that can be harnessed by synthetic chemists to achieve highly selective transformations.
Non-stabilized ylides, such as this compound, are characterized by the presence of an alkyl group attached to the ylidic carbon, which does not offer significant resonance stabilization. harvard.edu This inherent instability renders them highly reactive, a feature that governs their selective behavior in the presence of multiple functional groups. harvard.edu
A primary determinant of chemoselectivity in Wittig reactions is the steric and electronic nature of the carbonyl group. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by the ylide. wikipedia.orgmasterorganicchemistry.com This inherent reactivity difference forms the basis for the selective olefination of aldehydes in the presence of ketones.
While specific studies detailing the extensive chemoselectivity of this compound with a wide array of dicarbonyl compounds are not broadly available in publicly accessible literature, the general principles of Wittig reagent reactivity provide a strong predictive framework. For instance, in a molecule containing both an aldehyde and a ketone functionality, this compound would be expected to react preferentially at the aldehydic carbon.
The regioselectivity of this compound comes into play in substrates possessing multiple, chemically distinct carbonyl groups. The outcome of such reactions is dictated by a combination of steric accessibility and the intrinsic reactivity of each carbonyl site. Less sterically encumbered carbonyls will generally react faster. wikipedia.org
Consider a hypothetical scenario where a molecule contains two different ketone groups, one significantly more sterically hindered than the other. This compound would be predicted to selectively olefinate the less hindered ketone. This selectivity is a direct consequence of the kinetic control that governs the reactions of non-stabilized ylides. wikipedia.org
The following table illustrates the expected chemoselectivity of this compound based on established principles of Wittig reagent reactivity.
| Substrate Containing Multiple Carbonyls | Expected Major Product with this compound | Rationale for Selectivity |
| Aldehyde and Ketone | Olefination at the aldehyde position | Aldehydes are more electrophilic and less sterically hindered than ketones. |
| Less Hindered Ketone and More Hindered Ketone | Olefination at the less hindered ketone position | Steric accessibility is a key factor in the rate of the Wittig reaction. |
| Ketone and Ester | Olefination at the ketone position | Ketones are significantly more reactive towards Wittig reagents than esters. masterorganicchemistry.com |
It is important to note that while these principles provide a robust guide, the actual outcomes of specific reactions can be influenced by various factors, including reaction conditions such as solvent and temperature. wikipedia.org Furthermore, the presence of lithium salts, often introduced during the formation of the ylide with bases like butyllithium, can influence the reaction pathway and stereoselectivity. harvard.edu For instance, the Schlosser modification of the Wittig reaction can be employed to favor the formation of the (E)-alkene isomer, in contrast to the typically favored (Z)-alkene with non-stabilized ylides under standard conditions. wikipedia.org
In the context of complex molecule synthesis, such as in the preparation of natural products or pharmaceuticals, the ability to selectively transform one carbonyl group in the presence of others is of paramount importance. The predictable reactivity of reagents like this compound allows for more efficient and elegant synthetic routes, minimizing the need for extensive protecting group strategies.
While detailed, quantitative data from head-to-head competitive reactions involving this compound are not extensively compiled in readily available literature, the foundational principles of organic chemistry provide a strong basis for predicting its regioselective and chemoselective behavior. These principles are routinely applied in the strategic planning of complex organic syntheses.
Sec Butyl Triphenyl Phosphorane in Transition Metal Catalysis and Ligand Design
Utilization as a Ligand in Homogeneous Catalysis
Ylide-substituted phosphines (YPhos), a class of compounds that includes sec-butyl(triphenyl)phosphorane, have emerged as highly effective ligands in homogeneous catalysis. nih.govd-nb.info These ligands are characterized by a phosphonium (B103445) ylide moiety directly bonded to a phosphine (B1218219) phosphorus center. This unique structure imparts exceptionally strong electron-donating properties, surpassing those of many commonly used phosphines and even N-heterocyclic carbenes (NHCs). nih.govd-nb.info The strong donor capacity of YPhos ligands makes them ideal for a variety of catalytic applications, particularly in reactions involving transition metals like palladium and gold. nih.govnih.gov Their development is a significant advancement in ligand design, offering a platform for creating highly active and stable catalysts. nih.govacs.org
Applications in Palladium-Catalyzed Cross-Coupling Reactionsnih.govthieme-connect.de
YPhos ligands have demonstrated remarkable efficacy in various palladium-catalyzed cross-coupling reactions. nih.gov Their strong electron-donating nature facilitates key steps in the catalytic cycle, such as oxidative addition, and promotes the formation of the active catalytic species. acs.orgrsc.org This leads to high catalytic activity, often under mild reaction conditions and with low catalyst loadings. nih.govacs.org
In Buchwald-Hartwig aminations, YPhos-ligated palladium catalysts have achieved unprecedented activities, enabling the coupling of aryl chlorides with a wide range of aryl and alkyl amines at room temperature. nih.govacs.org Some of these reactions proceed to completion in just a few minutes. nih.gov The ligands' tunable architecture allows for the accommodation of various substrates, enhancing the reaction's scope. nih.govacs.org
Furthermore, YPhos ligands have shown high activity and selectivity in other important cross-coupling reactions, including:
Negishi couplings: Efficiently coupling organozinc reagents with aryl chlorides. nih.govnih.gov
α-Arylation of ketones: Facilitating the formation of carbon-carbon bonds between ketones and aryl halides. nih.govnih.gov
Coupling of Grignard reagents: Showing high efficiency in the cross-coupling of Grignard reagents with aryl chlorides. nih.gov
Coupling with alkyllithium reagents: Enabling the first efficient coupling of chloroarenes with alkyllithium compounds, a challenging transformation. nih.govnih.gov
The versatility of these ligands allows for the effective coupling of various carbon nucleophiles with aryl chlorides, bromides, and triflates. nih.gov
| Reaction Type | Substrates | Key Advantages of YPhos Ligands | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl chlorides and various amines | Unprecedented activity at room temperature; rapid reaction times. | nih.gov |
| Negishi Coupling | Aryl chlorides and organozinc reagents | High activity and selectivity under mild conditions. | nih.gov |
| α-Arylation | Ketones and aryl halides | Efficient coupling for unhindered ketones. | nih.gov |
| Alkyllithium Coupling | Aryl chlorides and alkyllithium reagents | High selectivity, overcoming the need for additional transmetalation reagents. | nih.gov |
Emerging Roles in Gold Catalysisthieme-connect.de
The strong donor properties of YPhos ligands have also been harnessed in gold catalysis, leading to the development of highly active catalysts for various transformations. d-nb.info Gold complexes featuring YPhos ligands exhibit excellent performance, often at low catalyst loadings and under mild conditions. d-nb.info
A significant application is in the hydroamination of alkynes. d-nb.infosemanticscholar.org YPhos-gold catalysts have shown high efficiency in the addition of amines to alkynes, tolerating a range of functional groups on both the amine and the alkyne. d-nb.info This includes electron-rich and electron-poor primary aryl amines, secondary amines, and both aliphatic and internal alkynes. d-nb.info Systematic studies have revealed that the ligand's structure, particularly steric bulk in the ylide backbone, can dramatically boost catalytic activity, allowing for turnover numbers as high as 20,000. nih.govresearchgate.net
YPhos-gold catalysts have also proven effective in more challenging reactions, such as:
Enyne cyclization reactions nih.govresearchgate.net
Formation of 1,2-dihydroquinolines nih.govresearchgate.net
Hydrohydrazination of alkynes acs.org
The introduction of ylide functionalities into ligand structures, such as ferrocenyl diphosphines, has been shown to significantly increase the catalytic activity of the corresponding gold complexes in hydroamination and hydrohydrazination reactions. acs.org
| Reaction Type | Substrates | Key Advantages of YPhos-Au Catalysts | Reference |
|---|---|---|---|
| Hydroamination of Alkynes | Alkynes and various amines | Excellent performance at low catalyst loadings; high turnover numbers. | d-nb.infonih.govresearchgate.net |
| Hydrohydrazination of Alkynes | Alkynes and hydrazines | Significant increase in catalytic activity with ylide functionalization. | acs.org |
| Enyne Cyclization | Enynes | Active in more challenging cyclization reactions. | researchgate.net |
| 1,2-Dihydroquinoline Synthesis | - | Demonstrated activity in the formation of heterocyclic compounds. | researchgate.net |
Design and Development of Tunable Ylide-Substituted Phosphine (YPhos) Ligandsthieme-connect.de
The effectiveness of YPhos ligands stems from their highly tunable nature. nih.govacs.org The electronic and steric properties of these ligands can be systematically modified by changing the substituents on the phosphonium center, the phosphine moiety, or the central ylidic carbon atom. nih.govacs.org This tunability provides a powerful platform for rational ligand design to optimize catalyst performance for specific applications. nih.govsemanticscholar.org
YPhos ligands are generally synthesized in a straightforward, one-step process from readily available phosphonium salts and chlorophosphines. semanticscholar.org This synthetic accessibility facilitates the creation of diverse ligand libraries for screening in catalytic reactions.
Key design strategies for tuning YPhos ligands include:
Modification of the Ylide Backbone: Introducing electron-withdrawing or electron-donating groups to the ylide backbone can alter the ligand's electronic properties. semanticscholar.org However, studies have shown that steric factors can have a more profound impact on catalytic activity in some cases. nih.govresearchgate.net For instance, incorporating bulky aryl groups with ortho-substituents can sterically protect the reactive ylidic carbon, leading to a significant boost in catalyst stability and activity, particularly in gold catalysis. nih.govresearchgate.net
Altering the Ligand Backbone Geometry: The geometry of the ligand backbone plays a crucial role in determining the donor strength. For example, YPhos ligands with a cyclic ylide backbone have been shown to be considerably less electron-rich than their acyclic counterparts. nih.gov This is due to a sterically enforced small P–C–S bond angle in the cyclic structure, which alters the hybridization and polarization of the C–P bond, ultimately reducing the electron density at the phosphorus atom. nih.gov This demonstrates that the donor strength can be tuned by modifying the ligand backbone beyond simple substituent changes. nih.gov
Influence of Ylide Ligands on Catalytic Efficiency, Selectivity, and Substrate Scopethieme-connect.de
The unique structural and electronic features of YPhos ligands have a profound influence on the efficiency, selectivity, and substrate scope of the catalytic reactions in which they are employed. nih.govacs.org
Catalytic Efficiency: The exceptionally strong electron-donating ability of YPhos ligands generally leads to highly efficient catalysts. nih.govd-nb.info This high efficiency translates to:
High Turnover Numbers (TONs): As seen in gold-catalyzed hydroaminations, where TONs up to 20,000 have been achieved. nih.govresearchgate.net
Low Catalyst Loadings: Many reactions can be performed with significantly reduced amounts of the precious metal catalyst, which is economically and environmentally beneficial. d-nb.infoacs.org
Mild Reaction Conditions: The high activity of YPhos-metal complexes often allows reactions to be conducted at room temperature, reducing energy consumption and the formation of byproducts. nih.govacs.org
Selectivity: YPhos ligands contribute to high selectivity in cross-coupling reactions. For example, in the palladium-catalyzed coupling of aryl chlorides with alkyllithium reagents, the use of YPhos ligands results in high selectivity for the desired cross-coupled product, avoiding common side reactions. nih.gov The rigid conformation of some YPhos ligands can also be advantageous, as it can direct substrates in a specific orientation, thereby enhancing selectivity. d-nb.info
Substrate Scope: The tunability of the YPhos ligand platform allows for the expansion of the substrate scope in various catalytic reactions. nih.govacs.org By adjusting the steric and electronic properties of the ligand, catalysts can be optimized to accommodate a wide variety of substrates, including sterically demanding or electronically deactivated ones. acs.org This has been demonstrated in Buchwald-Hartwig aminations, where adjustments to the ligand design enabled the use of a broad range of different aryl and alkyl amines. nih.gov
Computational and Spectroscopic Approaches to Elucidate Sec Butyl Triphenyl Phosphorane Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations have become an indispensable tool for investigating the intricate details of phosphonium (B103445) ylide chemistry. These methods allow for the exploration of reaction pathways, the characterization of transient intermediates, and a deep understanding of the electronic factors that govern their behavior.
Density Functional Theory (DFT) has emerged as a powerful computational method for studying the Wittig reaction and related processes involving phosphonium ylides. nih.govnih.gov DFT calculations provide valuable insights into the reaction mechanisms, the structures of transition states, and the energetics of various intermediates. nih.govcomporgchem.com
Studies on non-stabilized, semi-stabilized, and stabilized ylides have utilized DFT to support the generally accepted mechanism of the Wittig reaction. nih.gov These calculations have been crucial in understanding the E/Z selectivity of the reaction, showing that for non- and semi-stabilized ylides, the energy of the elimination transition state is a key factor. nih.gov For stabilized ylides, DFT studies have highlighted the importance of dipole-dipole interactions in the transition state, which leads to high E-selectivity. nih.gov
DFT calculations have also been employed to investigate the potential energy surfaces of the Wittig reaction, helping to discern between stepwise and concerted mechanisms. comporgchem.com For instance, different functionals within DFT can predict varying reaction pathways, and by comparing the calculated kinetic isotope effects with experimental data, a more accurate picture of the mechanism can be obtained. comporgchem.com Furthermore, DFT has been used to explore the mechanism of ruthenium-catalyzed dehydrogenative annulation involving phosphonium ylides, identifying the rate-limiting step and explaining the observed product selectivity. nih.gov
The following table summarizes key findings from DFT studies on phosphonium ylide reaction mechanisms:
| Ylide Type | Key DFT Findings on Reaction Mechanism |
| Non-stabilized & Semi-stabilized | E/Z selectivity is influenced by the energy of the elimination transition state. nih.gov |
| Stabilized | High E-selectivity is attributed to strong dipole-dipole interactions in the addition transition state. nih.gov |
| General Wittig Reaction | The nature of phosphorus substituents and ylide stabilization affects the reversibility of oxaphosphetane formation. nih.gov |
| Ruthenium-Catalyzed Annulation | The C-H activation step is identified as the rate-limiting step in the catalytic cycle. nih.gov |
The nature of the P-C ylide bond is a central point of interest and has been extensively studied using computational methods. rsc.org These studies reveal that the bond is highly polar and possesses multiple bond character. rsc.org Topological analysis of the experimentally determined charge density distribution in triphenylphosphonium benzylide, a semi-stabilized ylide, has provided detailed insights into the bonding. rsc.org
This analysis shows a significant ionicity in the ylide bond, with the phosphorus atom carrying a positive charge and the ylidic carbon atom a negative charge. rsc.org The P-C ylide bond and the adjacent C-C bond exhibit high ellipticity, indicating a high degree of delocalization over the P-C-Ph system. rsc.org The phenyl groups attached to the phosphorus atom play different roles in charge delocalization. rsc.org
Phosphorus ylides are 1,2-dipolar compounds where the negative charge on the carbon atom is stabilized by the adjacent positively charged onium moiety. nih.gov This charge can be shifted to other substituents, making ylides strong π-donor ligands. nih.gov This stabilizing effect is crucial for their use in stabilizing reactive main group compounds. nih.gov The donor strength and steric properties of ylides can be fine-tuned by altering the substituents. nih.gov
Key parameters derived from computational and experimental charge density analysis of a semi-stabilized ylide are presented in the table below:
| Parameter | Value | Significance |
| Atomic Charge on P | +0.49 | Indicates a highly polar P-C bond. rsc.org |
| Atomic Charge on C(1) (ylidic carbon) | -0.41 | Indicates a highly polar P-C bond. rsc.org |
| Laplacian of P-C bonds | Negative | Characteristic of shared (covalent) interactions. rsc.org |
| Ellipticity of P-C(1) bond | High | Implies multiple bond character and delocalization. rsc.org |
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are vital for the experimental investigation of reaction mechanisms involving phosphonium ylides. They allow for the direct observation of intermediates and the determination of kinetic parameters, providing a bridge between theoretical predictions and experimental reality.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like rapid-injection NMR (RI-NMR), is a powerful tool for studying the kinetics and intermediates of fast reactions involving phosphonium ylides. chemrxiv.orgresearchgate.net RI-NMR allows for the in-situ monitoring of reactive intermediates that have short lifetimes. chemrxiv.org
Variable temperature (VT) ³¹P{¹H} NMR spectroscopy has been successfully used to observe intermediates in the reaction of a non-stabilized phosphonium ylide with an aldehyde. tandfonline.comtandfonline.com The observation of broad singlets at low temperatures provided strong evidence for the existence of betaine (B1666868) intermediates, as opposed to 1,2-oxaphosphetanes. tandfonline.comtandfonline.com ¹H, ¹³C, and ³¹P NMR are also routinely used to study the structure and reactivity of stabilized phosphonium ylides. cdnsciencepub.comcdnsciencepub.com These studies can reveal the presence of different isomers in solution and the influence of factors like acidic contaminants on the ylide's structure and reactivity. cdnsciencepub.comcdnsciencepub.com
The following table highlights the application of NMR spectroscopy in studying phosphonium ylide reactions:
| NMR Technique | Application | Key Findings |
| Rapid Injection NMR (RI-NMR) | Kinetic studies of fast reactions | Enables in-situ monitoring of short-lived reactive intermediates. chemrxiv.orgresearchgate.net |
| Variable Temperature ³¹P{¹H} NMR | Observation of reaction intermediates | Provided evidence for betaine intermediates in the reaction of a non-stabilized ylide with an aldehyde. tandfonline.comtandfonline.com |
| ¹H, ¹³C, and ³¹P NMR | Structural and reactivity studies of stabilized ylides | Elucidation of isomeric forms in solution and the effect of acidic contaminants. cdnsciencepub.comcdnsciencepub.com |
X-ray crystallography provides unambiguous structural information for phosphonium ylides and their derivatives in the solid state. researchgate.netresearchgate.net It is an essential tool for confirming the molecular structure, determining bond lengths and angles, and assigning the stereochemistry of reaction products. researchgate.netrsc.org
The crystal structures of various stabilized phosphonium ylides have been determined, providing valuable data that can be correlated with NMR studies in solution. cdnsciencepub.comresearchgate.net For example, the X-ray structure of a related ylide helped in assigning the geometry of different forms observed in NMR spectra. cdnsciencepub.com X-ray analysis has also been crucial in confirming the structures of products from Wittig reactions that involve unexpected rearrangements, providing definitive proof of the final molecular connectivity. rsc.org Furthermore, the determination of the relative stereochemistry of β-hydroxyphosphonium salts, which can be formed by quenching Wittig reaction intermediates, has been achieved through X-ray crystallography. researchgate.net
The table below summarizes key crystallographic data for a selection of stabilized phosphorus ylides:
| Compound | Key Crystallographic Features | Reference |
| Ph₃PCHC(O)PhCN | Confirmed the molecular structure of this α-keto-stabilized ylide. researchgate.net | researchgate.net |
| Various α-keto-stabilized ylides | Provided structural confirmation and information on the orientation of carbonyl groups. researchgate.net | researchgate.net |
| Product of a Wittig rearrangement | Established the structure of an unexpected ethylidenecyclohexane (B92872) product. rsc.org | rsc.org |
Derivatives, Analogues, and Emerging Phosphorane Systems
Structural Modifications of the Alkylidene and Phosphonium (B103445) Moieties and Their Impact on Reactivity and Stereoselectivity
The reactivity and stereochemical outcome of the Wittig reaction are highly sensitive to the structural characteristics of the phosphorus ylide. Modifications to both the alkylidene (carbanionic) and phosphonium components allow for precise control over the reaction.
The nature of the substituents on the ylidic carbon plays a crucial role. numberanalytics.com Electron-withdrawing groups (EWGs), such as carbonyl or ester groups, stabilize the ylide through resonance, leading to what are known as "stabilized ylides". numberanalytics.comnumberanalytics.com These ylides are less reactive and generally yield (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This preference is attributed to the reversibility of the initial steps of the reaction mechanism, allowing for thermodynamic control. Conversely, electron-donating groups, like the alkyl groups in non-stabilized ylides, increase the reactivity and typically lead to the formation of (Z)-alkenes, especially under salt-free conditions. numberanalytics.comwikipedia.org
Alterations to the substituents on the phosphorus atom also have a significant impact. The use of triphenylphosphine (B44618) is widespread due to the stability it imparts to the corresponding ylide. numberanalytics.com However, replacing the phenyl groups with alkyl groups can enhance the ylide's reactivity. numberanalytics.com The steric and electronic properties of ylide-substituents are tunable, which allows for greater control over the reactivity of the main group species. nih.gov The donor strength and steric properties of these ligands can be adjusted to meet the requirements for stabilizing reactive compounds. nih.gov
Interactive Data Table: Impact of Structural Modifications on Ylide Reactivity and Stereoselectivity
| Moiety Modified | Type of Substituent | Effect on Reactivity | Predominant Alkene Isomer |
| Alkylidene | Electron-Withdrawing Group (EWG) | Decreased | (E)-alkene |
| Alkylidene | Alkyl Group (Non-stabilized) | Increased | (Z)-alkene |
| Phosphonium | Alkyl Group | Increased | Varies |
| Phosphonium | Aryl Group (e.g., Phenyl) | Moderate | Varies |
Synthesis and Synthetic Utility of Bis-ylides and Other Poly-phosphoranes
Bis-ylides, which feature two phosphonium ylide functional groups within the same molecule, and other poly-phosphoranes, have proven to be powerful reagents in organic synthesis. wikipedia.org These compounds are particularly useful for constructing complex cyclic and polycyclic systems through intramolecular Wittig reactions. numberanalytics.commasterorganicchemistry.com
The synthesis of bis-ylides typically involves the reaction of a dihaloalkane with two equivalents of a phosphine (B1218219), such as triphenylphosphine, to form a bis-phosphonium salt. Subsequent deprotonation with a strong base generates the bis-ylide.
The synthetic utility of these reagents is extensive. Intramolecular Wittig reactions using bis-ylides provide an efficient route to macrocycles and other ring systems that can be challenging to synthesize through other methods. Furthermore, bis-ylides can be employed in polymerization reactions and the synthesis of conjugated polymers.
Exploration of Novel Phosphorus Ylides for Addressing Specific Synthetic Challenges and Catalytic Innovations
Research in the field of phosphorus ylides is continually evolving, with a focus on developing novel ylides to address specific synthetic challenges and to innovate in the realm of catalysis. rsc.org
One area of significant interest is the development of ylide-functionalized phosphines (YPhos), which act as exceptionally strong donor ligands in homogeneous catalysis. nih.gov The electronic and steric properties of these ligands can be finely tuned by altering the substituents on the ylidic carbon, leading to highly active catalysts for a variety of transformations. nih.gov
Furthermore, the catalytic potential of phosphorus ylides themselves is being explored. acs.org While traditionally used in stoichiometric amounts, recent studies have shown that certain phosphorus ylides can act as organocatalysts for reactions such as cyanosilylation. acs.orgsigmaaldrich.com These ylides can activate substrates through nucleophilic catalysis, opening new avenues for their application beyond the classic Wittig reaction. acs.orgacs.org The development of P-ylide catalysis is considered a formidable challenge that could open a new frontier for the field of ylide chemistry. acs.org
The exploration of novel ylides and their catalytic applications demonstrates the ongoing expansion of phosphorus ylide chemistry, promising new solutions to complex synthetic problems. numberanalytics.com
Future Perspectives in Sec Butyl Triphenyl Phosphorane Research
Expanding Synthetic Utility and Scope in Complex Chemical Synthesis
The primary application of sec-butyl(triphenyl)phosphorane lies in the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. ontosight.ai As a non-stabilized ylide, it is expected to react readily with aldehydes and ketones. adichemistry.com The sec-butyl group introduces a moderate level of steric bulk, which can influence the stereoselectivity of the resulting alkene.
Future research will likely focus on applying this compound to the synthesis of increasingly complex and sterically demanding target molecules, such as natural products and pharmaceuticals. While the Wittig reaction is a powerful tool, its application in the late stages of a complex synthesis requires high reliability and predictability. acs.org Investigations into the reaction of this compound with a wider array of functionalized aldehydes and ketones will be crucial. This includes substrates with multiple stereocenters, sensitive functional groups, and sterically hindered reaction sites. The goal is to establish a comprehensive database of its reactivity and selectivity, enabling its confident deployment in intricate synthetic routes.
A key area of exploration will be the stereochemical outcome of Wittig reactions employing this compound. Non-stabilized ylides typically favor the formation of Z-alkenes. wikipedia.org However, the steric profile of the sec-butyl group could modulate this selectivity. Detailed studies are needed to systematically evaluate the E/Z selectivity with various carbonyl compounds under different reaction conditions. Understanding and controlling this selectivity is paramount for the efficient synthesis of specific stereoisomers, a critical aspect in the synthesis of bioactive molecules.
Innovations in Catalytic Applications and Sustainable Methodologies
The development of catalytic versions of the Wittig reaction is a significant area of contemporary research, driven by the principles of green chemistry. nih.govbeilstein-journals.org A major drawback of the traditional Wittig reaction is the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate product purification and generates significant waste. rsc.org Future research could explore the possibility of using this compound, or more precisely the corresponding phosphonium (B103445) salt, in a catalytic cycle. This would involve the in situ regeneration of the phosphine (B1218219) from the phosphine oxide byproduct, a challenging but highly desirable transformation. rsc.org
Innovations in sustainable methodologies for the Wittig reaction are also a key focus. This includes the use of greener solvents, or even solvent-free conditions, and the development of more energy-efficient processes. delval.eduacs.org Research into performing Wittig reactions with this compound in aqueous media or using techniques like ultrasound could lead to more environmentally benign synthetic protocols. researchgate.net The development of phosphonium ionic liquids with basic anions that can act as both the base and the solvent for the Wittig reaction represents another promising avenue for sustainable synthesis. acs.org
Furthermore, the potential for this compound to participate in other types of catalytic reactions beyond the classic Wittig olefination is an unexplored frontier. Phosphoranes have been implicated in a variety of catalytic processes, and investigating the unique reactivity of the sec-butyl substituted ylide could uncover novel catalytic applications.
Advanced Mechanistic and Theoretical Studies for Rational Design and Prediction
A deeper understanding of the reaction mechanism of this compound is essential for its rational application and the prediction of its reactivity and selectivity. While the general mechanism of the Wittig reaction has been studied for decades, the precise details, particularly for non-stabilized ylides under various conditions, are still a subject of investigation. wikipedia.org Advanced mechanistic studies, employing techniques such as low-temperature NMR spectroscopy and kinetic analysis, could elucidate the intermediates and transition states involved in reactions with this compound. researchgate.net
Theoretical calculations, such as density functional theory (DFT), can provide invaluable insights into the geometry and energetics of the reactants, intermediates, and transition states. acs.org Such studies can help to rationalize the observed stereoselectivity and reactivity. For this compound, computational modeling could explore the conformational preferences of the sec-butyl group and its influence on the approach to the carbonyl partner, ultimately affecting the stereochemical outcome of the oxaphosphetane formation and decomposition. youtube.com
By combining experimental and theoretical approaches, a predictive model for the behavior of this compound could be developed. This would allow chemists to rationally design experiments, selecting optimal conditions to achieve the desired outcome with high efficiency and selectivity. Such a model would significantly enhance the utility of this reagent in modern organic synthesis.
Q & A
What are the key considerations for synthesizing sec-butyl(triphenyl)phosphorane with high purity?
Basic Question
The synthesis of this compound typically involves the reaction of triphenylphosphine with sec-butyl halides or via ylide formation. Key steps include:
- Solvent Selection : Use anhydrous solvents (e.g., THF or diethyl ether) to prevent hydrolysis .
- Temperature Control : Maintain temperatures between 0°C and 40°C to stabilize reactive intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures separation from triphenylphosphine oxide byproducts .
- Yield Optimization : Excess triphenylphosphine (1.2–1.5 equivalents) improves conversion rates .
How is this compound characterized spectroscopically?
Basic Question
Characterization requires multi-modal spectroscopic validation:
- <sup>31</sup>P-NMR : A singlet near δ +20 ppm confirms the phosphorane structure, distinguishing it from triphenylphosphine (δ −6 ppm) .
- <sup>1</sup>H-NMR : Sec-butyl protons appear as multiplet signals at δ 1.2–1.8 ppm (CH2) and δ 0.8–1.0 ppm (CH3) .
- HRMS : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) validate the molecular formula (C26H31P) .
What role does this compound play in the Wittig reaction?
Basic Question
This phosphorane acts as a ylide precursor for olefination:
- Mechanism : The sec-butyl group stabilizes the ylide, enabling nucleophilic attack on carbonyl substrates (e.g., aldehydes/ketones) to form alkenes .
- Steric Effects : The bulky sec-butyl group favors trans-selectivity in alkene products .
- Limitations : Less effective for electron-deficient carbonyls due to reduced ylide reactivity .
How can computational methods predict the pKa and stability of this compound?
Advanced Question
Density functional theory (DFT) and continuum solvation models are used:
- pKa Calculation : Relative to dimethyl phosphate, the sec-butyl group lowers the pKa (~8–10) by electron-donating effects, influencing hydrolysis rates .
- Protonation States : Gas-phase proton affinity and solvation corrections determine stability in polar solvents .
- Validation : Compare computed <sup>31</sup>P-NMR shifts with experimental data to refine models .
What strategies mitigate decomposition of this compound under ambient conditions?
Advanced Question
Decomposition pathways (hydrolysis/oxidation) require stringent handling:
- Storage : Argon-purged, airtight containers at −20°C reduce oxidation to triphenylphosphine oxide .
- Inert Atmosphere : Conduct reactions under nitrogen/argon with molecular sieves to scavenge moisture .
- Kinetic Monitoring : Use <sup>31</sup>P-NMR to track degradation; half-life <24 hours in humid air .
How do steric and electronic effects influence the reactivity of this compound in organocatalysis?
Advanced Question
The sec-butyl group modulates reactivity:
- Steric Hindrance : Reduces undesired side reactions (e.g., ylide dimerization) but slows nucleophilic attack .
- Electronic Effects : Hyperconjugation from the sec-butyl group enhances ylide stability, favoring stepwise reaction mechanisms .
- Case Study : Compare turnover rates with tert-butyl analogs to quantify steric contributions .
How are contradictions in reported spectroscopic data for this compound resolved?
Advanced Question
Discrepancies arise from solvent polarity and impurities:
- Reference Standards : Use commercially available triphenylphosphine oxide as an internal <sup>31</sup>P-NMR reference (δ +25 ppm) .
- Solvent Effects : Replicate spectra in identical solvents (e.g., CDCl3 vs. DMSO-d6) to isolate chemical shift variations .
- Impurity Profiling : LC-MS identifies byproducts (e.g., oxidized phosphoranes) that distort signals .
What computational tools are recommended for modeling reaction pathways involving this compound?
Advanced Question
DFT (e.g., B3LYP/6-31G*) and molecular dynamics simulations are critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
